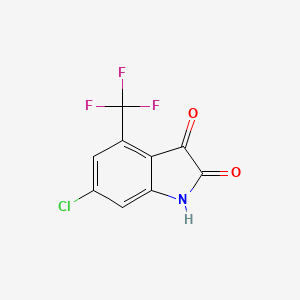

6-Chloro-4-(trifluoromethyl)indoline-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

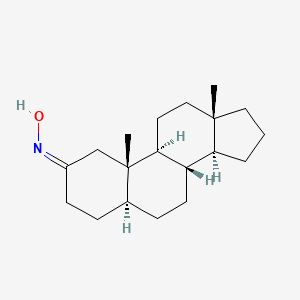

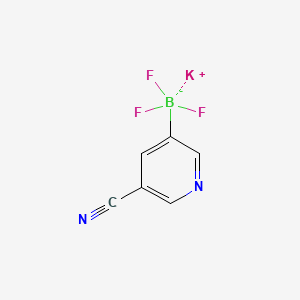

“6-Chloro-4-(trifluoromethyl)indoline-2,3-dione” is a chemical compound with the molecular formula C9H3ClF3NO2 . It is an indole derivative .

Synthesis Analysis

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis

The molecular structure of “6-Chloro-4-(trifluoromethyl)indoline-2,3-dione” consists of a benzene ring fused with a five-membered nitrogenous ring . The molecular formula is C9H3ClF3NO2 .Chemical Reactions Analysis

Indoline compounds are widely found in nature and most of them are bioactive and diffusely used in medicine, as food additives and in other fields . Trifluoromethyl is often applied to materials, pesticides and pharmaceuticals, which can enhance the polarity, stability and lipophilicity .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 42.4±0.3 cm3, and a molar volume of 141.1±3.0 cm3 . It also has a polar surface area of 46 Å2 and a polarizability of 16.8±0.5 10-24 cm3 .Applications De Recherche Scientifique

Indole Alkaloids Synthesis

Indole alkaloids, ranging from lysergic acid to vincristine, have inspired organic chemists due to their complex structures and biological activities. "6-Chloro-4-(trifluoromethyl)indoline-2,3-dione" is involved in new methods for indole synthesis, which are crucial for developing pharmaceuticals and agrochemicals. The review by Taber and Tirunahari (2011) presents a classification of indole syntheses, emphasizing the strategic approaches and significant contributions in recent years (Taber & Tirunahari, 2011).

Heterocyclic Compounds Synthesis

Isatin derivatives, including "6-Chloro-4-(trifluoromethyl)indoline-2,3-dione," are key intermediates in forming heterocyclic compounds due to their synthetic versatility and biological activities. These compounds undergo various reactions to form new heterocyclic compounds, as summarized by Sadeghian and Bayat (2022), who reviewed key reactions and literature from 2018 to 2020, providing insights for further research (Sadeghian & Bayat, 2022).

Medicinal Chemistry

In medicinal chemistry, "6-Chloro-4-(trifluoromethyl)indoline-2,3-dione" serves as a precursor for synthesizing pharmacologically active compounds. For example, Mathur and Nain (2014) focused on its synthetic methods and biological activity as anticonvulsant agents, highlighting the potent anticonvulsant activity of its derivatives, particularly Schiff bases, among various isatin derivatives (Mathur & Nain, 2014).

Mécanisme D'action

- Electrophilic Substitution : Similar to benzene, indole undergoes electrophilic substitution due to the delocalization of π-electrons. This property allows it to interact with various biological targets .

- Antiviral Activity : Derivatives of 6-Chloro-4-(trifluoromethyl)indoline-2,3-dione have shown antiviral activity against influenza A and Coxsackie B4 viruses .

- Anti-Inflammatory and Analgesic Activities : Some indole derivatives exhibit anti-inflammatory and analgesic effects .

Mode of Action

Orientations Futures

The future directions for “6-Chloro-4-(trifluoromethyl)indoline-2,3-dione” and similar compounds could involve further exploration of their potential uses in the treatment of diseases such as lung cancer, diabetes, and Alzheimer’s disease . The synthesis and pharmacological activity of indoline derivatives is an area of ongoing research .

Propriétés

IUPAC Name |

6-chloro-4-(trifluoromethyl)-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF3NO2/c10-3-1-4(9(11,12)13)6-5(2-3)14-8(16)7(6)15/h1-2H,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCGTPCOKUTXNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=O)N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745153 |

Source

|

| Record name | 6-Chloro-4-(trifluoromethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-(trifluoromethyl)indoline-2,3-dione | |

CAS RN |

1332605-88-5 |

Source

|

| Record name | 6-Chloro-4-(trifluoromethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',4-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B577486.png)

![4,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B577489.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577490.png)

![7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B577491.png)

![2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B577493.png)

![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)